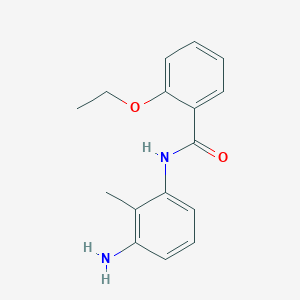

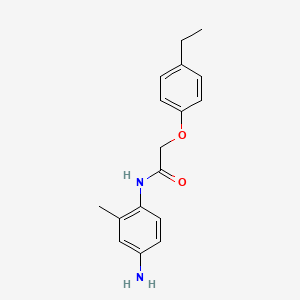

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

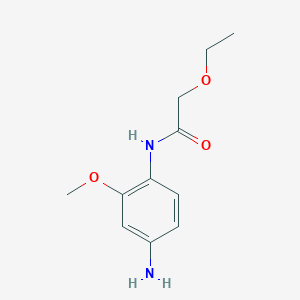

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as EMPA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and ethanol. EMPA has been used in the synthesis of a range of compounds, and its mechanism of action has been studied in several biochemical and physiological experiments.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of compounds, including antifungal agents, insecticides, and anti-inflammatory drugs. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has also been used as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other mediators of inflammation.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been studied in several biochemical and physiological experiments. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other mediators of inflammation. N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been shown to bind to the active site of COX-2, preventing the binding of arachidonic acid and thus blocking the production of prostaglandins.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide have been studied in a variety of experiments. It has been found to inhibit the synthesis of prostaglandins and other mediators of inflammation, leading to decreased inflammation. In addition, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been found to reduce pain and swelling in animal models of arthritis. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and ethanol, making it easy to handle and use in experiments. In addition, it is relatively inexpensive and widely available. However, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has some limitations for use in laboratory experiments. It is a relatively weak inhibitor of COX-2, and its effects on inflammation may be limited. In addition, its effects on nitric oxide production may be short-lived.

Future Directions

There are several potential future directions for research using N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide. It could be used to develop new compounds with improved COX-2 inhibition, as well as compounds with improved anti-inflammatory and analgesic effects. It could also be used to develop compounds with improved nitric oxide regulation, which could be used to treat hypertension. In addition, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide could be used in combination with other compounds to develop novel therapies for a range of conditions. Finally, N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide could be used to study the biochemical and physiological effects of COX-2 inhibition in more detail, which could lead to a better understanding of the role of inflammation in disease.

Synthesis Methods

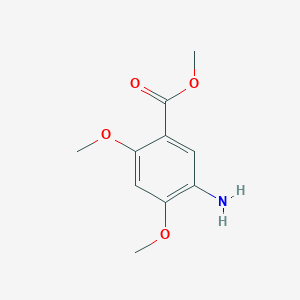

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide can be synthesized through a condensation reaction between 4-amino-2-methylphenol and 4-ethylphenol in the presence of acetic anhydride as the condensing agent. The reaction is conducted in aqueous media at room temperature and yields N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide as a white crystalline solid. The reaction can be optimized by varying the reaction conditions, such as temperature, pH, and concentration of reactants.

properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-13-4-7-15(8-5-13)21-11-17(20)19-16-9-6-14(18)10-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMSHPNSJXBLOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

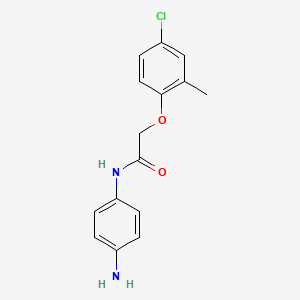

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)